5-Bromo-2-tert-butoxy-4-chloropyrimidine
Description
5-Bromo-2-tert-butoxy-4-chloropyrimidine is a halogenated pyrimidine derivative characterized by bromine at position 5, a tert-butoxy group at position 2, and chlorine at position 4. Pyrimidine derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability . The tert-butoxy group, a bulky electron-donating substituent, likely enhances solubility in organic solvents and sterically shields position 2 from further reactions.
Properties
CAS No. |
57054-95-2 |
|---|---|
Molecular Formula |
C8H10BrClN2O |
Molecular Weight |
265.53 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C8H10BrClN2O/c1-8(2,3)13-7-11-4-5(9)6(10)12-7/h4H,1-3H3 |
InChI Key |
SQDKSWVCPCXNMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C(=N1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-tert-butoxy-4-chloropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine with bromine in the presence of a tert-butyl alcohol solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination and tert-butoxy substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-tert-butoxy-4-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are frequently used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
5-Bromo-2-tert-butoxy-4-chloropyrimidine is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-tert-butoxy-4-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to its desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their substituent patterns:
Electronic and Steric Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The tert-butoxy group (electron-donating) at position 2 in the target compound contrasts with electron-withdrawing groups like chlorine in 5-bromo-2,4-dichloropyrimidine. This difference significantly impacts reactivity in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For instance, chlorine substituents activate the pyrimidine ring toward SNAr, while tert-butoxy groups may deactivate specific positions .
- Steric Effects : The tert-butoxy group introduces substantial steric hindrance, as seen in 5-Bromo-2,4-di-(tert-butoxy)pyrimidine . This hindrance can suppress unwanted side reactions but may also reduce reaction rates in sterically sensitive processes.
Hydrogen Bonding and Crystallinity
- Compounds like 4-amino-5-bromo-2-chloropyrimidine form hydrogen-bonded supramolecular networks (e.g., N–H···N interactions), enhancing crystallinity and melting points (e.g., 460–461 K for the amino derivative) . In contrast, the tert-butoxy group in the target compound lacks hydrogen-bonding capability, likely resulting in lower melting points and altered solubility profiles.
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